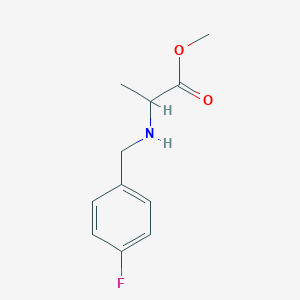
Methyl (4-fluorobenzyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-fluorobenzyl)alaninate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of alanine, where the amino group is substituted with a 4-fluorobenzyl group and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (4-fluorobenzyl)alaninate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with alanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-fluorobenzyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluorobenzylalanine or 4-fluorobenzylketone.
Reduction: Formation of 4-fluorobenzylalcohol.
Substitution: Formation of 4-azidobenzylalanine or 4-thiolbenzylalanine.
Scientific Research Applications
Methyl (4-fluorobenzyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying biological molecules to enhance their activity or stability.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-fluorobenzyl)alaninate involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The ester group allows for easy hydrolysis, releasing the active form of the compound in biological systems.
Comparison with Similar Compounds
Methyl (4-fluorobenzyl)alaninate can be compared with other similar compounds such as:
Methyl benzylalaninate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl (4-chlorobenzyl)alaninate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Methyl (4-bromobenzyl)alaninate:
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, often enhancing its stability and activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
ZUJSNYYXQVIRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















